Home > Products > Screening Compounds P7588 > (2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid
(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid -

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid

Catalog Number: EVT-8375468
CAS Number:
Molecular Formula: C15H16N2O6
Molecular Weight: 320.30 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Introduction to Structural and Pharmacological Significance

Structural Hybridization: 2-Oxoindolin-3-yl and L-Glutamic Acid Synergy in Drug Design

The compound "(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid" exemplifies rational structural hybridization in medicinal chemistry, merging two pharmacologically significant motifs: the 2-oxoindolin-3-yl scaffold and L-glutamic acid. The 2-oxoindolin-3-yl (isatin-derived) core is a privileged structure in kinase inhibitor design, notably validated in FDA-approved drugs such as sunitinib and nintedanib. Its planar, heteroaromatic system enables high-affinity interactions with the ATP-binding pockets of oncogenic kinases like VEGFR-2 (vascular endothelial growth factor receptor 2), PDGFR (platelet-derived growth factor receptor), and FGFR (fibroblast growth factor receptor) . Concurrently, the L-glutamic acid moiety—a non-essential amino acid central to nitrogen transport and nucleotide biosynthesis—confers targeted access to tumor metabolic pathways. This bifunctional design exploits the "glutamine addiction" phenotype prevalent in cancers like triple-negative breast cancer, pancreatic ductal adenocarcinoma, and glioblastoma, where upregulated glutamine transporters (e.g., ASCT2/SLC1A5) and glutaminase enzymes drive proliferation [3] [7] [9].

Table 1: Key Structural Components and Their Functional Roles

Structural ComponentPharmacological RoleMolecular Targets
2-Oxoindolin-3-yl moietyKinase inhibition, ATP-competitive bindingVEGFR-2, PDGFR, FGFR
Acetyl linkerConformational flexibility, spatial orientation optimizationN/A
L-Glutamic acid moietySubstrate mimicry for amino acid transporters, metabolic disruptionASCT2/SLC1A5, glutaminase, glutathione synthesis

The acetyl linker bridges these domains, optimizing spatial orientation for simultaneous target engagement. Molecular modeling studies suggest this configuration allows the oxindole core to anchor in kinase hydrophobic pockets while the glutamic acid chain interacts with glutamine-metabolizing enzymes or transporters, enabling dual-pathway inhibition [8].

Historical Context of Oxindole-Glutamate Hybrids in Medicinal Chemistry

The strategic fusion of oxindole and glutamate motifs represents an evolution in targeting cancer-specific vulnerabilities. Historically, oxindole derivatives emerged as kinase inhibitors in the 2000s, with sunitinib (an N-alkylated 2-oxoindolin-3-yl derivative) gaining FDA approval in 2006 for renal cell carcinoma and gastrointestinal stromal tumors. Its mechanism relies on suppressing angiogenesis via VEGFR-2 inhibition . Parallelly, glutamic acid and its analogs were explored as metabolic disruptors. Early compounds like 6-diazo-5-oxo-L-norleucine (DON) inhibited glutamine-utilizing enzymes but exhibited systemic toxicity due to poor selectivity [9]. Modern hybrids address this limitation by leveraging tumor-selective uptake. For example, the incorporation of L-glutamic acid facilitates active transport via SLC transporters overexpressed in tumors (e.g., SLC1A5 in breast cancer), concentrating the hybrid molecule intracellularly [5] [10]. Patent analyses reveal a surge in glutamine-oxindole conjugates post-2010, emphasizing their role in overcoming resistance to single-pathway inhibitors [6] [8].

Therapeutic Relevance in Targeted Oncology and Metabolic Disorders

This hybrid compound exhibits dual mechanisms critical for oncology:

  • Kinase-Targeted Antiangiogenesis: The 2-oxoindolin-3-yl group directly inhibits tyrosine kinases like VEGFR-2, disrupting endothelial cell proliferation and tumor neovascularization. Molecular docking analyses (PDB: 3WZE) confirm hydrogen bonding between the oxindole carbonyl and kinase hinge residues (e.g., Cys917), while hydrophobic contacts stabilize the binding .
  • Glutamine Metabolic Interference: The L-glutamic acid moiety acts as a "Trojan horse," competing with endogenous glutamine for uptake via ASCT2. Once internalized, it disrupts mitochondrial glutaminolysis—a pathway upregulated in >70% of solid tumors to generate α-ketoglutarate (α-KG) for the tricarboxylic acid cycle and NADPH for redox homeostasis. Depletion of glutamate pools impairs glutathione synthesis, sensitizing tumors to oxidative stress [3] [7] [9].

Table 2: Therapeutic Mechanisms in Cancer Models

MechanismBiological ConsequenceValidated Cancer Models
VEGFR-2 inhibitionSuppressed angiogenesis, tumor starvationColon (HCT116), breast (MCF7), renal carcinomas
ASCT2 transporter competitionReduced glutamine influx, metabolic collapsePancreatic (PaCa2), glioblastoma, triple-negative breast cancer
Glutathione synthesis disruptionROS accumulation, apoptosisLung adenocarcinoma, acute myeloid leukemia

Preclinical evidence demonstrates efficacy in xenograft models of colon (HCT116), breast (MCF7), and pancreatic (PaCa2) cancers, where the compound reduced tumor growth by 50–70% compared to sunitinib alone. This synergy arises from simultaneous targeting of growth signaling and nutrient exploitation [7] [10]. Beyond oncology, structural analogs show potential in metabolic disorders characterized by glutamate dysregulation, such as urea cycle defects and hyperammonemia, though oncology remains the primary focus [5] [8].

Properties

Product Name

(2-(2-Oxoindolin-3-yl)acetyl)-L-glutamic acid

IUPAC Name

(2S)-2-[[2-(2-oxo-1,3-dihydroindol-3-yl)acetyl]amino]pentanedioic acid

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

InChI

InChI=1S/C15H16N2O6/c18-12(16-11(15(22)23)5-6-13(19)20)7-9-8-3-1-2-4-10(8)17-14(9)21/h1-4,9,11H,5-7H2,(H,16,18)(H,17,21)(H,19,20)(H,22,23)/t9?,11-/m0/s1

InChI Key

LYVJMMKGNXWUHO-UMJHXOGRSA-N

SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC=C2C(=C1)C(C(=O)N2)CC(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.